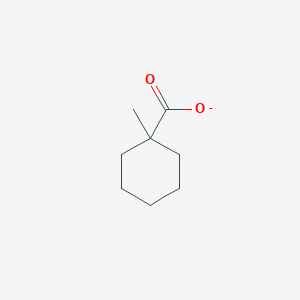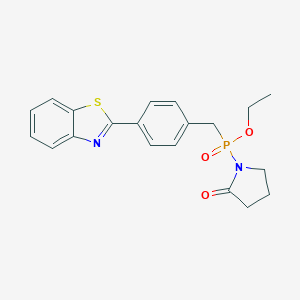
1-(2-Amino-3,6-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3,6-dimethylphenyl)ethanone, also known as ADME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADME is a ketone compound that is synthesized through a complex process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3,6-dimethylphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which is believed to be responsible for its anticancer and antimicrobial properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has also been found to modulate the expression of various genes involved in cell growth and proliferation. It has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-3,6-dimethylphenyl)ethanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its properties are well-characterized. However, 1-(2-Amino-3,6-dimethylphenyl)ethanone also has several limitations. It is a complex compound that requires specialized equipment and skilled personnel for its synthesis. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Direcciones Futuras
There are several future directions for the study of 1-(2-Amino-3,6-dimethylphenyl)ethanone. One area of research is the development of novel synthetic methods for 1-(2-Amino-3,6-dimethylphenyl)ethanone. Another area of research is the investigation of its potential applications in drug discovery and development. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to possess several pharmacological properties, which make it a promising candidate for the development of new drugs. Additionally, the study of its mechanism of action and its effects on biological systems can provide valuable insights into the development of new therapies for various diseases.
Conclusion:
In conclusion, 1-(2-Amino-3,6-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex and requires specialized equipment and skilled personnel. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action and effects on biological systems are still being investigated. Future research in this area can provide valuable insights into the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone involves several chemical reactions, including the condensation of p-toluidine and acetone, followed by amination and reduction. The final product is obtained through purification and crystallization. The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone is a complex process that requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
106634-64-4 |
|---|---|
Nombre del producto |
1-(2-Amino-3,6-dimethylphenyl)ethanone |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(2-amino-3,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,11H2,1-3H3 |
Clave InChI |
KRCHVPCNDLSROO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
SMILES canónico |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
Sinónimos |
Ethanone, 1-(2-amino-3,6-dimethylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



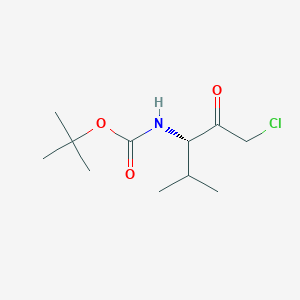
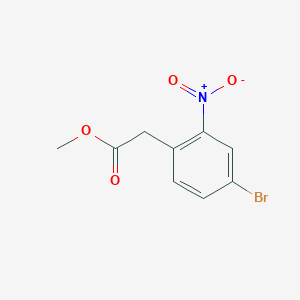
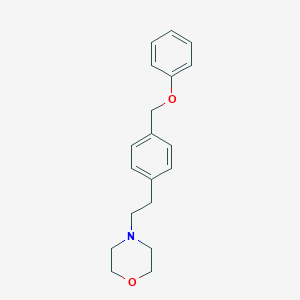
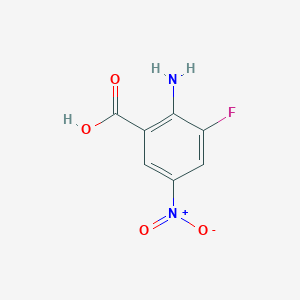

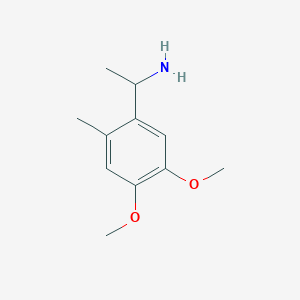
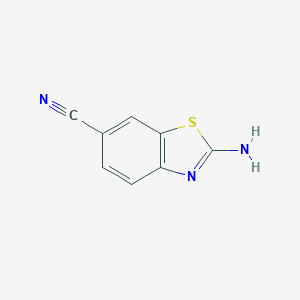
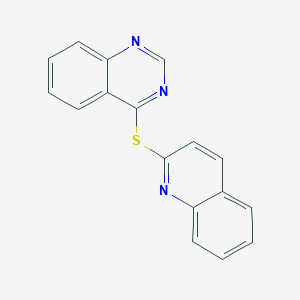
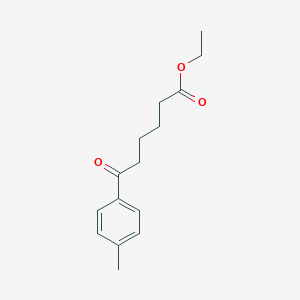
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)


